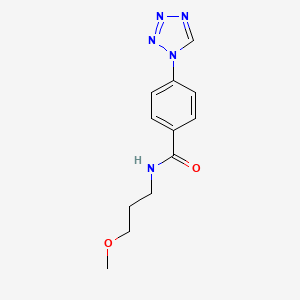![molecular formula C12H17N5O3 B5138074 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail.
作用机制
The mechanism of action of 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide involves the inhibition of oxidative stress in cells. This compound has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to cell damage and death. By reducing ROS levels, this compound may have potential therapeutic effects in a variety of diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the levels of ROS in cells, which can lead to cell damage and death. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. This compound has also been shown to have potential anti-cancer effects, although more research is needed to fully understand its potential in this area.
实验室实验的优点和局限性
The advantages of using 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide in lab experiments include its well-established synthesis method and its potential therapeutic effects in a variety of diseases. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects that could complicate data interpretation. Additionally, more research is needed to fully understand the potential side effects of this compound.
未来方向
There are many future directions for research on 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide. One direction is to further explore its potential therapeutic effects in cancer and neurodegenerative diseases. Another direction is to study the potential side effects of this compound in more detail. Additionally, researchers could investigate the potential of this compound in combination with other therapies for enhanced therapeutic effects. Overall, there is much potential for this compound in scientific research, and further studies are needed to fully understand its potential.
Conclusion:
In conclusion, 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail. While there are advantages and limitations to using this compound in lab experiments, there is much potential for further research on its therapeutic effects in a variety of diseases.
合成方法
The synthesis of 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide involves the reaction of 4-nitroaniline with piperazine in the presence of acetic anhydride. The resulting compound is then reacted with hydrazine hydrate to yield 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide. This synthesis method has been well-established in the literature and has been used by many researchers to obtain this compound for their experiments.
科学研究应用
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail. Researchers have used this compound to study the effects of oxidative stress on cells, as well as its potential use in cancer treatment. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c13-14-12(18)9-15-5-7-16(8-6-15)10-1-3-11(4-2-10)17(19)20/h1-4H,5-9,13H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPIRXKCXAXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)

![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)
